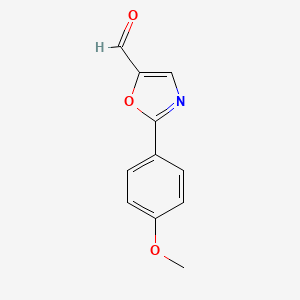![molecular formula C7H6F4N2 B12437722 [(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine is a chemical compound with the molecular formula C7H6F4N2 and a molecular weight of 194.13 g/mol . It is characterized by the presence of four fluorine atoms attached to a phenyl ring, which is further connected to a hydrazine group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
準備方法
The synthesis of [(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine typically involves the reaction of 2,3,5,6-tetrafluorobenzyl chloride with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
化学反応の分析
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine has several applications in scientific research:
作用機序
The mechanism of action of [(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function . The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine can be compared to other fluorinated hydrazines, such as:
2,3,5,6-Tetrafluorophenylhydrazine: Similar in structure but lacks the methyl group, which can affect its reactivity and applications.
(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine: Similar but with a methyl group at a different position, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and interaction profiles compared to its analogs .
特性
分子式 |
C7H6F4N2 |
|---|---|
分子量 |
194.13 g/mol |
IUPAC名 |
(2,3,5,6-tetrafluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H6F4N2/c8-4-1-5(9)7(11)3(2-13-12)6(4)10/h1,13H,2,12H2 |
InChIキー |
LANTXQWDAMWWBN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1F)F)CNN)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


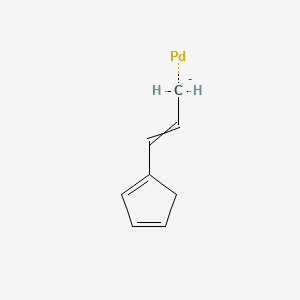


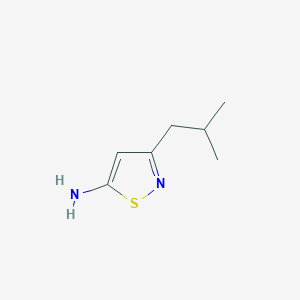
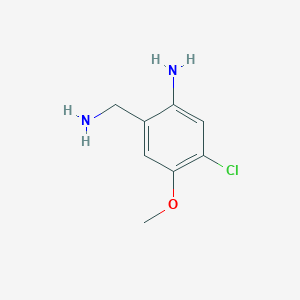
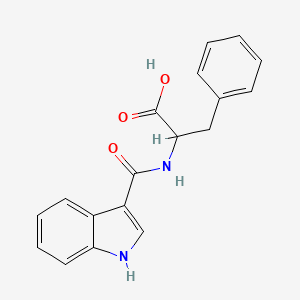
![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12437687.png)
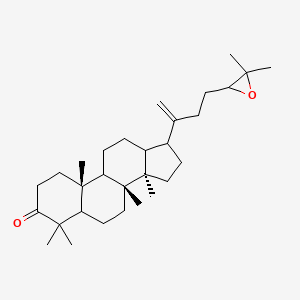
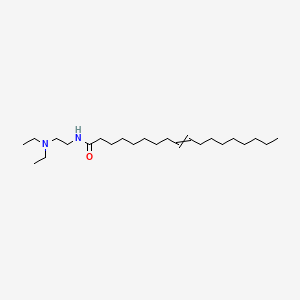
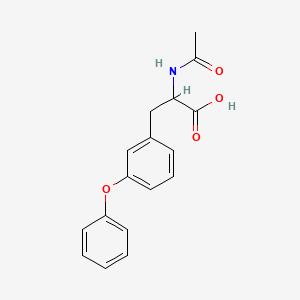
![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
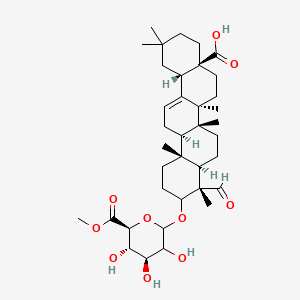
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
